molecular formula C16H16ClNO3 B10897412 3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10897412
M. Wt: 305.75 g/mol
InChI Key: CJKQKRPASNUABV-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]hept-5-ene core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]hept-5-ene core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

    Attachment of the 2-chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the 2-chlorobenzyl group is introduced using a suitable reagent.

    Formation of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or a related reagent to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A similar compound with a different substituent at the carbamoyl group.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: A related compound with a methyl ester group instead of the carboxylic acid.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: A compound with two carboxylic acid groups.

Uniqueness

3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClNO3/c17-12-4-2-1-3-11(12)8-18-15(19)13-9-5-6-10(7-9)14(13)16(20)21/h1-6,9-10,13-14H,7-8H2,(H,18,19)(H,20,21)

InChI Key

CJKQKRPASNUABV-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCC3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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